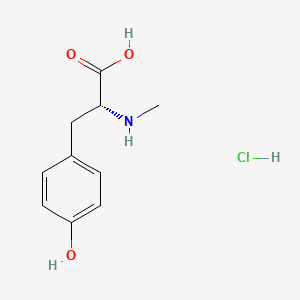

N-Me-D-Tyr-OH.HCl

Description

Significance of N-Methylated Amino Acids in Contemporary Chemical Biology

N-methylated amino acids are found as constituents of natural bioactive peptides and proteins, appearing abundantly in natural cyclic peptides. acs.orgacs.org The incorporation of N-methyl groups into amino acids and peptides is a common strategy in chemical biology to modify their characteristics. N-methylation can enhance pharmaceutical properties such as oral availability and reduce enzymatic degradation, thereby improving the enzymatic stability of the modified structure. researchgate.netnih.gov This modification can also influence conformational stability and improve properties like cell permeability and interaction with hydrophobic targets when incorporated into peptide-based drugs. researchgate.net N-methylation can regulate backbone conformation and enhance pharmacological characteristics of physiologically active peptides. researchgate.net Computational studies suggest that N-methylation can increase lipophilicity, aqueous solubility, polarization, and dipole moment of amino acid derivatives. rsc.org

Importance of D-Amino Acids in Peptide and Peptidomimetic Design

While L-amino acids are the predominant form in naturally occurring proteins and peptides in mammalian systems, D-amino acids are found in nature, particularly in peptides produced by microorganisms and in some instances in higher organisms through post-translational epimerization. psu.edubiopharmaspec.com D-amino acids are significant in peptide and peptidomimetic design due to their unique properties compared to their L-counterparts. lifetein.com They can enhance the stability and bioavailability of peptides, being less susceptible to enzymatic degradation, which can increase their half-life in biological systems. biopharmaspec.comlifetein.comjpt.comnih.gov D-peptides can exhibit unique biological activities not seen in peptides composed solely of L-amino acids. lifetein.com The incorporation of D-amino acids can contribute to the structural rigidity of peptides, potentially improving binding affinity to targets and enhancing biological activity. lifetein.com D-amino acids are useful building blocks for de novo peptide design and can facilitate the formation of specific folded structures like beta-turns. psu.edunih.gov They can also be used to mimic helix termination signals or be incorporated into synthetic peptides forming helical structures. psu.edu The use of D-amino acids in drug design is an area of interest, as peptides containing D-amino acids can be more resistant to proteolysis by endogenous L-enzymes, prolonging their biological half-lives. nih.gov

Overview of N-Me-D-Tyr-OH.HCl as a Key Research Building Block

This compound combines the features of N-methylation and D-stereochemistry within a tyrosine framework. This makes it a valuable building block for researchers aiming to synthesize peptides and peptidomimetics with modified properties. The incorporation of N-methyl-D-tyrosine into a peptide sequence can influence its conformation, increase its resistance to enzymatic degradation, and alter its pharmacokinetic profile, potentially leading to improved stability and bioavailability in research applications. researchgate.netnih.govbiopharmaspec.comlifetein.comjpt.comnih.gov While specific detailed research findings solely focused on this compound as a building block were not extensively detailed in the search results beyond its general classification and properties, its structure suggests its utility in studies exploring the combined effects of N-methylation and D-chirality on peptide behavior and function. Research involving tyrosine derivatives, including those with methylation or D-configurations, highlights their use in studying neurotransmitter systems and in the synthesis of bioactive compounds. chemimpex.comchemimpex.com For instance, O-Methyl-D-tyrosine hydrochloride is recognized for its role in studying neurotransmitter synthesis and metabolism and as an intermediate in the synthesis of certain compounds. chemimpex.comfishersci.co.uk N-Methyl-L-tyrosine has been studied for its inhibitory effects on tyrosine hydroxylase. chemicalbook.com The D-configuration of tyrosine methyl ester hydrochloride has also been studied crystallographically. researchgate.net The combination of these modifications in this compound positions it as a versatile tool for researchers designing novel peptide structures with tailored properties for various academic investigations.

Based on the available information, here is a summary of some properties of this compound and related compounds.

| Property | This compound chemimpex.comachemblock.com | N-Methyl-L-tyrosine chemicalbook.comchemicalbook.comsigmaaldrich.com | O-Methyl-D-tyrosine hydrochloride chemimpex.com | D-Tyrosine methyl ester hydrochloride fishersci.co.uknih.gov |

| CAS Number | 178357-84-1 | 537-49-5 | 70601-63-7 | 3728-20-9 |

| Molecular Formula | C₁₀H₁₃NO₃·HCl | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃·HCl | C₁₀H₁₄ClNO₃ |

| Molecular Weight | 231.72 | 195.22 | Not specified | 231.68 |

| Purity | 98+% chemimpex.com, 97% achemblock.com | ≥98% (HPLC) sigmaaldrich.com | ≥ 98% (HPLC) chemimpex.com | 98% fishersci.co.uk |

| Physical Form | Not specified | powder or crystals sigmaaldrich.com | Not specified | Not specified |

| Color | Not specified | colorless to white sigmaaldrich.com | Not specified | Not specified |

| Melting Point | Not specified | 253-256°C (dec.) chemicalbook.comchemicalbook.com | 248 - 252 °C chemimpex.com | Not specified |

| Storage Conditions | Store at 0-8°C chemimpex.com | Store at RT chemicalbook.comchemicalbook.com | Store at 0 - 8 °C chemimpex.com | Refrigerate fishersci.co.uk |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7;/h2-5,9,11-12H,6H2,1H3,(H,13,14);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDVIUGMMFTRSD-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC1=CC=C(C=C1)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N Me D Tyr Oh.hcl As a Chiral Building Block in Advanced Organic Synthesis

Leveraging the Chiral Pool for Complex Molecule Construction

The concept of the "chiral pool" involves utilizing readily available enantiomerically pure natural products, such as amino acids and carbohydrates, as starting materials for the synthesis of more complex chiral molecules. tcichemicals.combaranlab.orgnih.gov Amino acids, whether natural, semisynthetic, or synthetic, are considered among the most important and useful chiral building blocks available for organic chemical synthesis. beilstein-journals.org They can function as inexpensive, chiral, and densely functionalized starting materials. beilstein-journals.org

Tyrosine derivatives, including N-methylated forms, are particularly valuable components of the chiral pool due to the presence of the phenolic hydroxyl group and the aromatic ring, which offer diverse opportunities for chemical modification and functionalization. researchgate.net The inherent chirality at the alpha carbon of tyrosine and its derivatives like N-Me-D-Tyr-OH.HCl allows for the construction of complex molecular architectures with predetermined stereocenters. This approach is widely used in the synthesis of natural products and bioactive compounds where specific stereochemistry is crucial for biological activity. nih.gov For instance, tyrosine has been employed as a starting material in the total synthesis of various alkaloids. researchgate.net

Application in Asymmetric Synthesis

Asymmetric synthesis is a crucial strategy in organic chemistry aimed at generating chiral molecules with a defined absolute configuration. uwindsor.ca This is particularly important in the pharmaceutical and fine chemical industries, where the biological activity of a compound is often dependent on its stereochemistry. tcichemicals.commdpi.com Chiral building blocks like this compound are integral to asymmetric synthesis, either as starting materials whose existing stereocenter directs the formation of new chiral centers (substrate control) or as components of chiral catalysts or auxiliaries that induce asymmetry in a reaction involving achiral or racemic starting materials (exogenous control). baranlab.org

While specific examples detailing the use of this compound in asymmetric synthesis were not extensively found, the application of related chiral amino acids and tyrosine derivatives in such processes is well-documented. For example, D-amino acid transaminases have been investigated as biocatalysts for the asymmetric synthesis of enantiomerically pure D-amino acids, including D-tyrosine, from prochiral ketones. mdpi.com This highlights the broader context in which D-amino acid derivatives can be synthesized and utilized in asymmetric transformations. The synthesis of enantiomerically pure aminoheteroaryl compounds with protein tyrosine kinase activity also demonstrates the application of chiral amino acid derivatives in generating stereochemically defined biologically active molecules. google.com

Role in the Generation of Enantiomerically Pure Compounds

The ability to generate enantiomerically pure compounds is paramount in many areas of chemistry, especially in the development of pharmaceuticals, as different enantiomers can exhibit vastly different biological effects. tcichemicals.comnih.gov Chiral building blocks derived from the chiral pool, such as this compound, play a direct role in this by providing a pre-existing stereocenter that is carried through the synthetic route, ensuring the final product is obtained in an enantiomerically pure form. nih.gov

Methods for obtaining enantiomerically pure compounds include utilizing readily available chiral starting materials (chiral pool method), asymmetric synthesis, and optical resolution. tcichemicals.com The use of chiral amino acids falls under the chiral pool method and can also be integrated into asymmetric synthesis strategies. For instance, enantioselective synthesis techniques have been developed to prepare D-amino amides from aliphatic aldehydes, demonstrating the power of controlled synthesis in generating enantiomerically pure products. rsc.org Similarly, the synthesis of enantiomerically pure 2-heteroaromatic-substituted 1,2-amino alcohols from chiral imines showcases another approach where a chiral starting material dictates the stereochemical outcome. researchgate.net The synthesis of radiolabeled tyrosine derivatives in high enantiomeric purity for medical imaging also underscores the importance of controlled stereochemistry in generating specific isomers for targeted applications. researchgate.net By incorporating a chiral building block like this compound into a synthetic sequence, chemists can control the stereochemistry of the resulting product, leading to the isolation of the desired enantiomer with high purity.

Integration of N Me D Tyr Oh.hcl in Peptide Chemistry Research

Influence on Proteolytic Stability of Peptides

A key challenge in developing peptides as therapeutic agents is their susceptibility to degradation by proteases. The incorporation of non-proteinogenic amino acids, including N-methylated amino acids and D-amino acids, is a widely used strategy to enhance proteolytic stability tandfonline.comnih.govacs.orgnih.govresearchgate.netnih.govmdpi.com. Proteases typically recognize and cleave peptide bonds formed between L-amino acids. Replacing an L-amino acid with its D-isomer can render the adjacent peptide bond resistant to cleavage by many proteases tandfonline.comnih.govmdpi.comresearchgate.net. Similarly, N-methylation of the peptide backbone can significantly hinder enzymatic hydrolysis by peptidases tandfonline.comresearchgate.net. This modification creates a steric shield around the amide bond, making it less accessible to the active site of proteases. The hydrolysis-hindering effect of N-methylation can extend to adjacent peptide bonds researchgate.net. Therefore, peptides containing N-Me-D-Tyr-OH.HCl, possessing both the D-configuration and N-methylation, are expected to exhibit enhanced resistance to proteolytic degradation compared to peptides containing the canonical L-tyrosine or even N-methyl-L-tyrosine or D-tyrosine alone.

Research findings illustrate the impact of these modifications on stability:

| Modification Type | Effect on Proteolytic Stability | Source(s) |

| D-amino acid substitution | Enhanced stability against enzymatic degradation. | tandfonline.comnih.govmdpi.comresearchgate.net |

| N-methylation | Increased proteolytic resistance; hinders enzymatic hydrolysis. | tandfonline.comnih.govacs.orgnih.govresearchgate.netnih.gov |

| D-amino acids and N-methylation (combined strategies) | Useful strategy to modulate therapeutic properties, including enhanced stability. | nih.gov |

For example, studies have shown that substitution with D-amino acids can lead to a significant improvement in enzymatic stability researchgate.netmdpi.com. Similarly, substitution with N-methyl amino acids has been shown to enhance stability in serum nih.gov.

Modulation of Membrane Permeability in Peptide Systems

The ability of peptides to cross biological membranes is crucial for their oral bioavailability and intracellular targeting. Peptides generally exhibit poor membrane permeability due to their size and polar nature. N-methylation is a well-established modification that can improve the membrane permeability of peptides tandfonline.comnih.govacs.orgnih.govresearchgate.netresearchgate.netrsc.orgoup.comnih.gov. This enhancement is often attributed to the reduction in the number of hydrogen bond donors in the peptide backbone, which decreases the energy penalty associated with desolvation before partitioning into the lipid membrane tandfonline.comnih.gov. Masking the polar N-H groups through N-methylation increases the lipophilicity of the peptide, facilitating its diffusion across the hydrophobic lipid bilayer mdpi.comsigmaaldrich.com.

Studies have explored the relationship between N-methylation, conformation, and membrane permeability. While N-methylation generally increases permeability, the extent of enhancement can depend on the specific sequence, the position and number of N-methylated residues, and the resulting peptide conformation tandfonline.comrsc.org. Peptides that can adopt a "closed" conformation with intramolecular hydrogen bonds in hydrophobic environments often exhibit enhanced permeability oup.com. N-methylation can influence the adoption of such conformations tandfonline.com. The incorporation of this compound, with its N-methyl group and D-configuration, can impact the conformational flexibility and hydrogen bonding capacity of a peptide, thereby modulating its interaction with cell membranes and influencing its permeability.

Studies on Peptides Containing N-Methylated Tyrosine Residues

N-methylated tyrosine is a non-proteinogenic amino acid found in various natural products, particularly non-ribosomal peptides. Examples include phomopsins and cycloaspeptides, where N-methylated tyrosine is a component genome.jpnih.govtcichemicals.com. Research in peptide chemistry involves the synthesis and study of peptides incorporating N-methylated tyrosine to explore its specific effects on peptide properties.

Exploration in Ribosomal and Non-Ribosomal Peptide Synthesis Analogs

N-methylated amino acids, including N-methyltyrosine, are frequently found as components of non-ribosomal peptides (NRPs) nih.govacs.orgacademie-sciences.frresearchgate.netgenome.jpnih.govtcichemicals.comfishersci.canih.govnih.gov. NRPs are a diverse class of natural products synthesized by large multienzyme complexes called non-ribosomal peptide synthetases (NRPS) nih.govnih.govwikipedia.orguzh.chpsu.edu. NRPS can incorporate a wide variety of non-proteinogenic amino acids, including D-amino acids and N-methylated residues, which contribute to the structural diversity and often advantageous properties of NRPs nih.govwikipedia.orgpsu.edu. N-methylation in NRP biosynthesis is typically carried out by dedicated methyltransferase domains within or associated with the NRPS machinery academie-sciences.fr.

The ability to synthesize peptides containing N-methylated amino acids, such as N-methylated tyrosine, is also being explored in ribosomal synthesis systems. While the ribosome primarily handles the 20 canonical L-amino acids, significant progress has been made in reprogramming the ribosomal translation machinery to incorporate non-proteinogenic amino acids mdpi.comnih.govoup.comfrontiersin.orgacs.org. This involves modifying tRNAs and aminoacyl-tRNA synthetases or using in vitro translation systems with chemically acylated tRNAs acs.orgmdpi.comfrontiersin.orgacs.org. Studies have demonstrated the successful incorporation of N-methyl amino acids, including N-methyl tyrosine, into peptides using modified ribosomal synthesis approaches, although the efficiency can vary depending on the specific N-methylated amino acid and system used nih.govacs.org. The exploration of incorporating this compound or N-methyl-D-tyrosine into ribosomally synthesized peptides aims to create novel peptide libraries with enhanced drug-like properties, mimicking features found in natural NRPs nih.govacs.org.

N Me D Tyr Oh.hcl in Peptidomimetic Design and Discovery

Rational Design of Peptidomimetics Incorporating N-Methylated Amino Acids

The rational design of peptidomimetics leverages N-methylated amino acids to enhance pharmacological properties. mdpi.com N-methylation, the substitution of the amide proton with a methyl group, is a strategic modification that confers several advantages, including increased resistance to enzymatic degradation by proteases. mdpi.com This modification eliminates the hydrogen bond donor capability of the amide nitrogen and introduces steric hindrance, both of which disrupt the recognition and binding of proteolytic enzymes. acs.org

Furthermore, incorporating N-methylated residues like N-Me-D-Tyr can significantly alter the conformational landscape of a peptide. nih.gov The presence of the N-methyl group can favor a cis-amide bond conformation, which is typically energetically unfavorable in unmodified peptides. upc.edu This shift in conformational equilibrium can be exploited to stabilize specific secondary structures, such as β-turns, or to introduce bends and kinks that orient key pharmacophoric side chains in a bioactive conformation. upc.edu This conformational rigidity is crucial for improving receptor affinity and selectivity. By reducing the flexibility of the peptide backbone, the entropic penalty upon binding to a receptor is minimized, leading to a more favorable binding event. mdpi.com

The design process often involves a systematic "N-methyl scan," where each amino acid in a lead peptide sequence is replaced one by one with its N-methylated counterpart. This allows medicinal chemists to probe the structure-activity relationship (SAR) and identify positions where N-methylation is beneficial, detrimental, or neutral to activity. nih.gov This approach has been successfully used to optimize various bioactive peptides, transforming them into more viable drug candidates. mdpi.com

Impact on Ligand-Receptor Interactions and Selectivity

The introduction of an N-methyl group, as in N-Me-D-Tyr, has a profound impact on how a peptidomimetic interacts with its biological target. The modification can directly influence binding affinity and, perhaps more importantly, enhance receptor selectivity. mdpi.com Tyrosine residues themselves are often critical for ligand binding, participating in interactions at the binding site of receptors like β-adrenergic receptors. nih.gov Modifying this key residue through N-methylation can fine-tune these interactions.

One of the primary mechanisms by which N-methylation enhances selectivity is through conformational restriction. By reducing the flexibility of the peptide backbone, N-methylation can pre-organize the peptidomimetic into a conformation that is optimal for binding to a specific receptor subtype while being unfavorable for binding to others. nih.gov This was demonstrated in a study where multiple N-methylations of a cyclic peptide integrin antagonist led to a significant increase in selectivity toward different integrin subtypes. nih.gov

The N-methyl group can also influence ligand-receptor interactions by:

Altering Hydrogen Bonding: The removal of the amide proton prevents it from acting as a hydrogen bond donor, which can be critical for disrupting non-essential interactions or avoiding undesirable binding to off-target receptors. upc.edu

Modifying Hydrophobicity: The addition of a methyl group increases the local lipophilicity of the peptide backbone, which can enhance interactions with hydrophobic pockets within the receptor binding site.

Steric Effects: The methyl group can introduce steric hindrance that favors a specific orientation of the ligand in the binding pocket or prevents binding in an unproductive mode.

These combined effects allow for the rational design of highly selective ligands. For instance, in the development of opioid receptor ligands, modifications to the tyrosine residue, including methylation, have been shown to significantly influence affinity and selectivity for μ-opioid receptors (MOP). nih.gov

Scaffold-Based Design Strategies

The concept of a molecular scaffold—a central core structure upon which functional groups are appended—is central to peptidomimetic design. N-Me-D-Tyr-OH.HCl can be incorporated into or used as part of a scaffold to create novel molecular architectures with desired biological activities. L-tyrosine and its derivatives have been recognized as promising scaffolds for synthesizing a wide range of biologically active compounds. researchgate.netnih.gov

Scaffold hopping is a widely used strategy in drug discovery to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.govbhsai.org This approach aims to replace the core structure, or scaffold, of a lead compound to discover new chemotypes with improved properties, such as enhanced potency, better pharmacokinetics, or a novel intellectual property position. nih.govbhsai.org

In the context of peptidomimetics, N-methylated amino acids can be key components in the scaffold hopping process. For example, a known peptide ligand's backbone could be replaced with a non-peptidic scaffold that is designed to project the critical side chains—such as the hydroxyphenyl group of N-Me-D-Tyr—in the same spatial orientation as the original peptide. bhsai.org In one reported strategy, researchers used a scaffold hopping approach to replace an L-hydroxyproline scaffold with an L-tyrosine scaffold to generate novel and potent inhibitors of matrix metalloproteinase 2 (MMP-2). doi.org This demonstrates how a tyrosine framework can serve as a successful replacement scaffold, and the principles can be extended to its N-methylated D-amino acid counterpart to confer additional advantages like proteolytic stability.

N-Me-D-Tyr can be a fundamental building block in the development of entirely new molecular scaffolds. Peptidomimetic design often seeks to move away from the traditional linear peptide structure towards more complex, rigid, and drug-like architectures, including macrocycles and heterocyclic scaffolds. nih.govupc.edu

The incorporation of N-Me-D-Tyr into a cyclic peptide, for instance, can drastically influence the conformation and properties of the resulting macrocycle. nih.gov The N-methylation pattern, combined with the stereochemistry of other amino acids in the ring, can dictate the regiochemistry of the molecule and stabilize specific hydrogen-bonding networks, leading to scaffolds with high membrane permeability and oral bioavailability. nih.gov

Furthermore, the tyrosine side chain itself can be part of the scaffold. For example, researchers have developed strategies to transform cyclic peptides into small molecules using a "sequence mimic" approach, where a scaffold is designed to mimic the orientation of consecutive amino acid side chains from a bioactive peptide. nih.gov The unique conformational properties induced by the N-methyl group in N-Me-D-Tyr would make it an attractive component for designing such novel scaffolds that can replicate the essential features of a protein-protein interaction interface. nih.gov

Structure-Activity Relationship (SAR) Studies in Peptidomimetic Scaffolds

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. nih.gov They involve systematically modifying a molecule's structure and evaluating the effect of these changes on its biological activity. For peptidomimetics incorporating N-Me-D-Tyr, SAR studies can elucidate the role of the N-methyl group, the D-configuration, and the tyrosine side chain in receptor binding and functional activity. mdpi.com

A common SAR strategy is the "alanine scan," where individual residues are replaced by alanine to determine their importance. researchgate.net A complementary "N-methyl scan" can be performed to understand the impact of N-methylation at each position. nih.gov For a scaffold containing N-Me-D-Tyr, key SAR questions would include:

The N-Methyl Group: Is the methyl group essential for activity? Replacing N-Me-D-Tyr with D-Tyr would answer this. The methyl group might be contributing to a required conformation, enhancing hydrophobic interactions, or providing steric shielding. For instance, studies on brominated tyrosine derivatives showed that the absence of a methyl group could enhance inhibitory activity against the p38α MAP kinase. mdpi.com

Stereochemistry: What is the importance of the D-configuration? Replacing N-Me-D-Tyr with its L-isomer, N-Me-L-Tyr, would reveal the stereochemical preference of the receptor. The D-amino acid often enhances stability and can induce specific turn structures.

The Phenyl Ring: How do substitutions on the aromatic ring affect activity? Analogs with modifications like fluorination, methylation (e.g., 2',6'-dimethyl-L-tyrosine, Dmt), or other substitutions on the phenyl ring can probe interactions within the receptor's binding pocket. researchgate.net

The Hydroxyl Group: Is the phenolic hydroxyl group a key hydrogen bond donor or acceptor? Replacing it with a methoxy group (O-methyl-D-tyrosine) or a hydrogen (N-Me-D-Phe) would clarify its role.

The results of these systematic modifications provide a detailed map of the molecular interactions governing the peptidomimetic's activity, guiding the rational design of more potent and selective analogs. nih.gov

Biochemical and Biophysical Research Involving N Me D Tyr Oh.hcl Derivatives

Enzymatic and Protein Interaction Studies

The introduction of N-methylation to amino acids like D-tyrosine can significantly alter their interaction with enzymes and proteins. This modification can lead to the development of analogues with specific biological activities, such as enzyme inhibitors or receptor antagonists and agonists researchgate.net.

N-methylation improves pharmacokinetic properties by conferring high stability against proteases researchgate.net. This enzymatic resistance is a key feature, as unmodified peptides are often quickly degraded. The N-methyl group provides steric hindrance that prevents proteolytic enzymes from recognizing and cleaving the peptide bonds adjacent to the modified residue.

In the context of protein interactions, tyrosine phosphorylation is a critical signaling mechanism, particularly in the central nervous system. For instance, the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, is modulated by tyrosine phosphorylation nih.govmdpi.commdpi.com. Studies have shown that the NR2A and NR2B subunits of the NMDA receptor are tyrosine-phosphorylated nih.gov. While research on the direct impact of N-Me-D-Tyr on this specific process is limited, the modification of the amino group, a site for other post-translational modifications, suggests a potential for altered protein-protein interactions. The regulation of protein-protein interactions is a known effect of protein methylation wikipedia.org. For example, D-tyrosine itself has been found to negatively regulate melanin synthesis by competitively inhibiting tyrosinase nih.gov. Peptides containing terminal D-tyrosine can reduce melanin content in human melanocytes researchgate.net. The impact of adding an N-methyl group to this D-tyrosine on tyrosinase inhibition is an area for further investigation.

Table 1: Effects of Amino Acid Modifications on Enzyme/Protein Interactions

| Modification | Target Protein/Enzyme | Observed Effect | Reference |

|---|---|---|---|

| N-methylation | Proteases | Increased stability and resistance to enzymatic degradation. | researchgate.net |

| Tyrosine Phosphorylation | NMDA Receptor Subunits (NR2A, NR2B) | Modulates receptor function; subunits are phosphorylated in vivo. | nih.gov |

Investigation of Peptide Biological Activity (excluding clinical data)

Incorporating N-Me-D-Tyr-OH.HCl into peptide structures is a strategy used to modulate their biological activity and enhance their therapeutic potential outside of clinical applications nih.govresearchgate.net. N-methylation can enhance properties like lipophilicity and bioavailability, which are crucial for the activity of bioactive peptides researchgate.net.

One significant area of research is in the development of novel antimicrobial peptides (AMPs). The modification of AMPs with non-proteinogenic amino acids, including N-methylated and D-amino acids, is a strategy to improve their activity, minimize cytotoxicity, and reduce proteolytic degradation researchgate.netnih.govresearchgate.net. Studies on lipopeptides and cationic α-helical amphipathic peptides have shown that substituting natural amino acids with N-methylated versions can result in analogues with similar or, in some cases, greater antibacterial activity, particularly against strains like P. aeruginosa nih.gov. This demonstrates that the N-Me-D-Tyr modification can be a useful tool for optimizing the therapeutic properties of AMPs nih.govresearchgate.net.

Furthermore, peptides containing D-tyrosine at their terminus have been shown to possess anti-melanogenic effects by inhibiting tyrosinase activity in human melanoma cells and primary melanocytes researchgate.net. Adding D-tyrosine to a commercial anti-wrinkle peptide, pentapeptide-18, conferred the ability to reduce melanin content researchgate.net. The influence of N-methylation on this activity presents an interesting avenue for creating multifunctional cosmetic peptides.

Table 2: Antimicrobial Activity of Modified Peptides

| Peptide Class | Modification | Target Organism | Outcome | Reference |

|---|---|---|---|---|

| Lipopeptide (C10:0-A2) | N-methyl amino acid substitution | P. aeruginosa | Similar or greater antibacterial activity compared to non-substituted molecule. | nih.gov |

| Cationic Peptide (TA4) | N-methyl amino acid substitution | E. faecalis | Slightly higher Minimum Inhibitory Concentration (MIC) in some analogs. | nih.gov |

Studies on Post-Translational Modifications of Tyrosine Analogs

Post-translational modifications (PTMs) are crucial for regulating protein function, and tyrosine residues are subject to several important PTMs, including phosphorylation, methylation, sulfation, and nitration umb.educellsignal.comnews-medical.net. The introduction of an N-methyl group on a D-tyrosine residue can potentially influence these modifications.

Phosphorylation: Reversible phosphorylation of tyrosine, catalyzed by kinases and phosphatases, is a fundamental mechanism in cellular signaling news-medical.net. It plays roles in the cell cycle, growth, and signal transduction. While the hydroxyl group on the tyrosine side chain is the site of phosphorylation, modifications to the α-amino group could sterically or electrostatically influence the accessibility of the hydroxyl group to kinases. N-terminal methylation is a known PTM that alters the charge and reactivity of the amino group wikipedia.orgnih.gov. Monomethylation can slightly increase the basicity of the amino group, while di- and trimethylation create a permanent positive charge and eliminate its nucleophilicity nih.gov. How this change at the N-terminus of a D-tyrosine residue affects the phosphorylation of its own or neighboring hydroxyl groups is a specific area of inquiry.

Methylation: Protein methylation itself is a common PTM, typically occurring on arginine and lysine side chains, but also at the N-terminus of proteins wikipedia.org. The methylation of the α-amino group of D-tyrosine, as in this compound, is an example of N-terminal methylation nih.gov. Studies on the enzyme tyrosine hydroxylase, which is key for dopamine synthesis, have shown that its expression can be restricted by DNA methylation of its promoter region, indicating epigenetic regulation diabetesjournals.orgbiorxiv.org. While this is different from protein methylation, it highlights the importance of methylation in controlling tyrosine-related pathways.

Other Modifications: Tyrosine can undergo other modifications such as hydroxylation, halogenation, and sulfation umb.edu. The impact of N-methylation on these processes has not been extensively detailed in the provided context but remains a relevant area for biophysical investigation.

Table 3: Common Post-Translational Modifications of Tyrosine

| Modification Type | Description | Key Enzymes | Cellular Role | Reference |

|---|---|---|---|---|

| Phosphorylation | Addition of a phosphate group to the hydroxyl side chain. | Kinases, Phosphatases | Signal transduction, cell cycle, growth. | news-medical.net |

| Methylation | Addition of a methyl group to the N-terminus. | N-terminal methyltransferases | Regulation of protein-protein interactions, charge alteration. | wikipedia.orgnih.gov |

| Sulfation | Addition of a sulfate (B86663) group to the hydroxyl side chain. | Tyrosylprotein sulfotransferases | Protein secretion, protein-protein interactions. | umb.edu |

Radical Formation and Stability in Tyrosine Derivatives

Tyrosine residues can form stable tyrosyl radicals, which are critical intermediates in the catalytic mechanisms of many enzymes, such as ribonucleotide reductase and photosystem II nih.govnih.gov. These radicals are also implicated in oxidative damage. The formation and stability of these radicals are highly dependent on the local protein environment and the conformation of the tyrosine residue nih.govrsc.orgresearchgate.net.

The detection and characterization of tyrosyl radicals are often performed using Electron Paramagnetic Resonance (EPR) spectroscopy nih.govacs.org. The EPR spectrum of a tyrosyl radical is sensitive to its conformation, particularly the rotational angle of the phenoxyl ring, which can help identify the specific tyrosine residue that has been oxidized nih.govresearchgate.net.

In Photosystem II, there are two redox-active tyrosines, TyrZ and TyrD. While TyrZ is directly involved in electron transfer, TyrD forms a very stable radical that is not directly part of the main enzymatic cycle nih.gov. The stability of the TyrD radical is thought to be important for protecting the system from over-reduction and for electrostatic effects that optimize the function of the reaction center nih.gov.

While direct studies on radical formation specifically in this compound are not detailed in the provided search results, the modification of the N-terminus could influence the electronic properties of the aromatic ring. This, in turn, could affect the stability of the tyrosyl radical and the kinetics of its formation and decay. The N-methyl group could alter the local electrostatic environment or induce conformational changes that affect the stability of the unpaired electron on the phenoxyl ring. Further EPR and computational studies would be needed to precisely determine these effects rsc.orgresearchgate.net.

Table 4: Properties of Biologically Important Tyrosyl Radicals

| Radical | Protein System | Stability | Function/Role | Reference |

|---|---|---|---|---|

| TyrD• | Photosystem II | High (stable for minutes to hours) | Oxidant of the Mn cluster; electrostatic influence on the reaction center. | nih.gov |

| TyrZ• | Photosystem II | Low (short-lived) | Mediates electron transfer from the water-splitting Mn cluster to P680+. | acs.org |

Advanced Analytical Methodologies for Characterization

Chromatographic Techniques for Purification and Purity Assessment

HPLC is a widely used technique for the analysis and purification of amino acids and their derivatives. It offers high resolution and sensitivity, making it suitable for both quantitative and qualitative analysis. For N-Me-D-Tyr-OH.HCl, reverse-phase HPLC is typically employed, utilizing a stationary phase that is less polar than the mobile phase. Common mobile phases include mixtures of water or aqueous buffers with organic solvents such as acetonitrile (B52724) or methanol, often with the addition of an acidic modifier like trifluoroacetic acid or formic acid to improve peak shape and separation. Detection is commonly performed using UV-Visible spectroscopy, monitoring absorbance at wavelengths characteristic of the tyrosine chromophore (e.g., 220 nm or 280 nm). The retention time under specific chromatographic conditions serves as an identifier, and the peak area relative to total peak area provides a measure of purity.

TLC is a simple, rapid, and cost-effective technique frequently used for monitoring the progress of chemical reactions involving amino acids and their derivatives. It is particularly useful during the synthesis of this compound to track the consumption of starting materials and the formation of the product. TLC is typically performed on a stationary phase coated on a plate (e.g., silica (B1680970) gel), using a suitable solvent system as the mobile phase. Visualization of spots can be achieved using UV light (if the compound absorbs UV radiation) or by using staining reagents such as ninhydrin (B49086) (which reacts with primary amines, though this compound is a secondary amine, other visualization methods would be used) or UV-active indicators in the stationary phase. The retention factor (Rf) value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic of a compound in a given TLC system and can be used for identification and monitoring.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the structure of this compound.

NMR spectroscopy is a powerful technique for determining the structure and confirming the identity of organic molecules like this compound. By analyzing the signals produced by atomic nuclei (commonly 1H and 13C) in a magnetic field, information about the types of atoms, their chemical environment, and their connectivity can be obtained. 1H NMR spectroscopy provides details about the number and types of hydrogen atoms and their neighboring groups, while 13C NMR spectroscopy reveals the carbon skeleton. Characteristic signals for this compound would include those from the methyl group attached to the nitrogen, the alpha and beta carbons of the tyrosine residue, the aromatic protons and carbons of the tyrosine ring, and the carboxylic acid group. The chemical shifts, splitting patterns, and integration of signals are crucial for structural confirmation.

Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which can aid in structural elucidation. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly coupled with mass analyzers (e.g., quadrupole, time-of-flight) to generate ions from the sample. For this compound, the mass spectrum would typically show a protonated molecular ion peak ([M+H]+) corresponding to the mass of the free base (N-Me-D-Tyr-OH), as the hydrochloride salt dissociates during ionization. Fragmentation of the molecular ion can provide characteristic peaks corresponding to specific parts of the molecule, such as the loss of the carboxylic acid group or fragmentation within the amino acid backbone.

Elemental Analysis

Elemental analysis, typically performed as CHN analysis, determines the weight percentage of carbon, hydrogen, and nitrogen in a compound. This technique is used to confirm the empirical formula of this compound and assess its purity. The experimental percentages of C, H, and N are compared to the theoretical percentages calculated from the molecular formula (C10H13NO3·HCl). A close agreement between the experimental and theoretical values indicates the purity and correct elemental composition of the compound.

Techniques for Chiral Purity Determination

The chiral purity of this compound can be assessed using various advanced analytical methodologies, primarily chromatographic and electrophoretic techniques employing chiral selectors or chiral stationary phases mdpi.comnih.govresearchgate.netjiangnan.edu.cn. These methods exploit the transient diastereomeric interactions formed between the chiral analyte and a chiral environment, allowing for the separation and quantification of individual enantiomers researchgate.net.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a widely used technique for determining enantiomeric purity. In this approach, the stationary phase of the HPLC column is covalently bonded with a chiral resolving agent researchgate.net. Enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus separation researchgate.net. Various types of CSPs are available, including those based on polysaccharides, cyclodextrins, or proteins, each offering different selectivity for various chiral compounds researchgate.netnih.govmdpi.com. For amino acid derivatives, reversed-phase HPLC with C18 columns has been utilized, often in conjunction with pre-column derivatization to enhance detectability and selectivity nih.govoup.com. The separation of diastereomeric derivatives on an achiral stationary phase is an indirect method for chiral analysis uni-tuebingen.de.

Gas Chromatography (GC), particularly with chiral stationary phases, is another powerful technique for enantiomeric analysis. Similar to HPLC, GC-based methods can employ CSPs that allow for the direct separation of enantiomers uni-tuebingen.de. Alternatively, the analyte can be derivatized with a chiral reagent to form diastereomers, which are then separated on an achiral GC column uni-tuebingen.de. GC methods often require the analyte to be volatile, necessitating derivatization for amino acids and their derivatives uni-tuebingen.decat-online.com. Enantioselective GC on fused silica capillaries coated with derivatized cyclodextrins has been reported for the analysis of amino acids uni-tuebingen.desigmaaldrich.com.

Capillary Electrophoresis (CE) and related techniques like Electrokinetic Chromatography (EKC) are also valuable tools for chiral separation nih.govresearchgate.netchromsoc.jp. In CE, chiral selectors are typically added to the background electrolyte, creating a chiral environment within the capillary nih.govchromsoc.jp. These selectors can include cyclodextrins and their derivatives, macrocyclic antibiotics, or chiral ionic liquids nih.govresearchgate.netjiangnan.edu.cnchromsoc.jpmdpi.com. The differential interaction of enantiomers with the chiral selector leads to their separation based on differences in electrophoretic mobility nih.govresearchgate.net. CE-Mass Spectrometry (CE-MS) methods have been developed for the enantiomeric quantification of amino acids like tyrosine and its precursors, demonstrating high enantioseparation efficiency and sensitivity nih.gov. For instance, a CE-MS/MS method using sulfated β-cyclodextrin as a chiral selector allowed for the simultaneous quantification of L-/D-tyrosine with good reproducibility and low detection limits nih.gov.

Pre-column derivatization is frequently employed in conjunction with chromatographic and electrophoretic techniques to facilitate chiral separation and improve detection sensitivity mdpi.comnih.govoup.comrsc.org. Chiral derivatizing agents react with the enantiomers to form diastereomers, which can then be separated more easily on achiral or chiral phases nih.govoup.comuni-tuebingen.de. Examples of chiral derivatizing agents used for amino acids include Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent), 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC), and o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC) nih.gov. The choice of derivatization agent and separation method depends on the specific properties of the analyte and the required sensitivity and resolution nih.govoup.com.

Detailed research findings on the chiral purity determination of this compound specifically are limited in the provided search results. However, studies on related amino acids and their derivatives, such as tyrosine and N-methyl-D-aspartate, illustrate the applicability of these techniques nih.govmdpi.comuni-tuebingen.denih.gov. For example, a chiral CE-MS/MS method was successfully applied to quantify L- and D-tyrosine enantiomers nih.gov. Another study evaluated enantioselective GC for determining minute deviations from the racemic composition of DL-tyrosine uni-tuebingen.de. These examples highlight the general strategies and effectiveness of chromatographic and electrophoretic methods for the chiral analysis of amino acid derivatives structurally similar to this compound.

Analytical figures of merit such as detection limits and reproducibility are crucial for evaluating the performance of chiral purity determination methods. For the CE-MS/MS method applied to tyrosine, detection limits were reported in the low micromolar range, and relative standard deviations for reproducibility were below 5% for tyrosine enantiomers nih.gov.

While specific data tables for this compound chiral purity analysis were not found, the principles and methodologies applied to similar amino acids provide a strong indication of how its chiral purity would be determined. The selection of the optimal technique and chiral selector would depend on factors such as the required level of detection, the presence of impurities, and the desired throughput.

Computational Chemistry Applications in N Me D Tyr Oh.hcl Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are cornerstone techniques in computational chemistry that allow for the study of the dynamic behavior of molecules over time. These methods are particularly useful for understanding how a compound like N-Me-D-Tyr-OH.HCl behaves in a biological environment, such as in an aqueous solution.

Detailed Research Findings: Molecular Dynamics (MD) simulations, a principal method in this category, can model the movement of every atom in this compound and its surrounding solvent molecules. By applying classical mechanics principles, MD simulations can reveal information about the compound's flexibility, its interactions with water molecules, and its stable and transient conformations. For instance, simulations of peptides containing tyrosine residues have been used to parse the dynamics of both the protein backbone and the amino acid side chains. acs.org Such studies often rely on force fields like CHARMM and AMBER to define the potential energy of the system. acs.orgnih.gov Applying this to this compound, simulations could elucidate how the N-methylation and the hydrochloride salt form influence its solubility and interaction with potential biological targets. These simulations can predict cation-π interactions, which are crucial for molecular recognition in many biological systems involving tyrosine. nih.gov

Table 1: Applications of Molecular Modeling for this compound

| Application Area | Computational Method | Key Insights Gained |

|---|---|---|

| Solvation Analysis | Molecular Dynamics (MD) with explicit solvent | Understanding of hydration shells, water bridging, and solubility. |

| Biomolecular Interactions | Protein-Ligand Docking followed by MD | Prediction of binding modes, stability of the complex, and key interacting residues. |

| Dynamic Behavior | Long-timescale MD Simulations | Characterization of molecular flexibility and intramolecular movements. |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations provide a highly accurate description of the electronic structure of molecules. These methods, based on the principles of quantum mechanics, are used to compute a wide range of molecular properties that are not accessible through classical molecular modeling. nih.gov

Detailed Research Findings: Density Functional Theory (DFT) is a prominent quantum chemical method that has been successfully applied to study tyrosine and its derivatives. For example, DFT combined with a polarizable continuum model (PCM) has been used to investigate the conformational behavior of a tyrosine dipeptide analogue, revealing the interplay between the molecular backbone and side-chain contributions to its stability in both the gas phase and in aqueous solution. nih.govresearchgate.net For this compound, DFT calculations can determine its optimized three-dimensional geometry with high precision. Furthermore, these methods can compute electronic properties such as the distribution of electron density, molecular orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps. jomardpublishing.com The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and stability. jomardpublishing.com Such calculations are foundational for understanding reaction mechanisms and designing new molecules with desired electronic properties. nih.gov

Table 2: Properties Calculable via Quantum Chemistry for this compound

| Property | Significance | Common Method |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure. | DFT (e.g., B3LYP functional) |

| HOMO-LUMO Energy Gap | Indicates chemical stability and electronic excitability. jomardpublishing.com | DFT, Time-Dependent DFT (TD-DFT) |

| Partial Atomic Charges | Helps understand intermolecular interactions (e.g., hydrogen bonding). | Mulliken, NBO, or Hirshfeld population analysis |

| Vibrational Frequencies | Predicts the molecule's infrared (IR) spectrum. | DFT Frequency Calculation |

Conformational Analysis and Dynamics

Conformational analysis focuses on identifying the different spatial arrangements, or conformers, of a molecule and determining their relative stabilities. Since the conformation of a molecule often dictates its biological activity, this analysis is crucial in drug design and molecular biology.

Detailed Research Findings: Computational methods are essential for exploring the vast conformational landscape of a flexible molecule like this compound. Techniques such as systematic grid searches and energy minimization using molecular mechanics have been applied to tyrosine-containing peptides to identify low-energy conformers. nih.gov Such studies show how centrally located residues can impose significant conformational constraints on a molecule. nih.gov For this compound, computational analysis can map its potential energy surface, identifying all stable conformers and the energy barriers between them. This is particularly important for understanding how the N-methyl group restricts the rotation around the N-Cα bond compared to its non-methylated counterpart. Molecular dynamics simulations further complement this static picture by showing the real-time transitions between different conformations, providing a complete view of the molecule's structural flexibility and dynamics. acs.org

Table 3: Methodologies in Conformational Analysis of this compound

| Methodology | Objective | Expected Outcome |

|---|---|---|

| Systematic/Stochastic Search | To explore the full range of possible conformations. | A large set of possible molecular shapes. |

| Energy Minimization | To find the lowest energy (most stable) conformer. | Identification of one or more stable 3D structures. |

| Molecular Dynamics (MD) | To study the time-evolution of conformations. acs.org | Information on conformational flexibility and transition rates. |

Virtual Screening and Library Design

Virtual screening is a computational technique used in drug discovery to search large databases of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein or nucleic acid. nih.govmedchemexpress.com Library design uses computational tools to create collections of molecules for synthesis and screening. nih.gov

Detailed Research Findings: If a biological target for this compound is known, structure-based virtual screening (e.g., molecular docking) can be used to predict its binding affinity and orientation within the target's active site. Conversely, if this compound is considered a hit compound, its structure can be used as a query in ligand-based virtual screening methods, such as shape screening or pharmacophore modeling, to find other compounds with similar properties in vast chemical libraries. schrodinger.com These libraries can contain millions to billions of purchasable or synthetically accessible compounds. schrodinger.commedchemexpress.com Furthermore, the this compound scaffold can be used for library design. Computational approaches can suggest modifications to its structure—such as altering substituents on the aromatic ring or changing the carboxyl group to an ester or amide—to create a focused library of derivatives. This library can then be screened virtually to prioritize the most promising candidates for chemical synthesis, saving significant time and resources compared to traditional high-throughput screening. nih.govnih.gov

Table 4: Virtual Screening and Library Design Strategies Involving this compound

| Strategy | Description | Application Scenario |

|---|---|---|

| Structure-Based Screening | Docking the molecule into the 3D structure of a known biological target. | When the target protein structure is known. |

| Ligand-Based Screening | Searching for molecules with similar shape, size, or pharmacophoric features. schrodinger.com | When the target is unknown but an active molecule exists. |

| Fragment-Based Design | Using the core structure as a starting point to computationally "grow" or link fragments. | To develop a more potent ligand from a smaller, core scaffold. |

| Combinatorial Library Design | Computationally enumerating and evaluating derivatives of the core scaffold. nih.gov | To explore the structure-activity relationship (SAR) around the molecule. |

Future Perspectives and Emerging Avenues in N Me D Tyr Oh.hcl Research

Integration with Novel Synthetic Technologies

The synthesis of complex molecules, particularly peptides and peptidomimetics, increasingly relies on efficient and precise synthetic technologies. N-Me-D-Tyr-OH.HCl, as a modified amino acid, is well-positioned for integration into these advanced methodologies. Future research may explore its optimized incorporation into automated solid-phase peptide synthesis (SPPS) protocols, potentially leveraging new coupling reagents or strategies designed for hindered or modified amino acids. The development of flow chemistry techniques for peptide synthesis could also benefit from the controlled reaction environment they offer, potentially improving yields and reducing byproducts when incorporating challenging residues like N-methylated amino acids. Furthermore, chemoenzymatic synthesis, which combines the power of enzymes with chemical transformations, could offer novel routes for the stereoselective incorporation or modification of this compound within larger molecular architectures. Theoretical studies could focus on predicting optimal reaction conditions and catalyst systems for seamless integration of this building block into next-generation synthetic platforms.

Exploration in Advanced Materials Science

The incorporation of amino acid derivatives into advanced materials is an emerging field. This compound, with its aromatic tyrosine side chain, N-methyl group, and charged hydrochloride moiety, possesses features that could be exploited in the design of novel functional materials. Future perspectives include its potential use in the creation of peptide-based polymers or self-assembling structures with tailored properties. The aromatic ring could contribute to π-π interactions, while the N-methyl group might influence molecular packing and solubility. Theoretical investigations could explore the self-assembly behavior of peptides or conjugates containing this compound, predicting the formation of ordered nanostructures or hydrogels. Its potential as a component in biomaterials, perhaps for surface modification or as a cross-linking agent, could also be theoretically evaluated, considering its amino acid nature.

Innovations in Peptide and Peptidomimetic Therapeutics (theoretical design aspects)

The rational design of peptide and peptidomimetic therapeutics is a dynamic area, aiming to overcome limitations of natural peptides such as metabolic instability and poor bioavailability. N-methylation and the use of D-amino acids are established strategies to enhance these properties. Theoretically, incorporating this compound into therapeutic candidates could lead to improved pharmacological profiles. The N-methyl group can protect the peptide bond from enzymatic degradation, while the D-configuration can reduce recognition by proteases. Future theoretical design efforts could focus on using computational modeling to predict the conformational landscape of peptides containing this compound and its interactions with target receptors. This could aid in the design of peptidomimetics with enhanced binding affinity, selectivity, and metabolic stability for various therapeutic targets. The impact of the D-tyrosine side chain's phenolic hydroxyl group and the N-methyl group on receptor binding and downstream signaling could be key areas of theoretical investigation.

Q & A

Q. What factorial design principles apply to optimizing this compound synthesis yield?

- Methodological Answer : Use a Taguchi or Box-Behnken design to vary critical factors (temperature, catalyst loading, reaction time). Analyze via ANOVA to identify significant interactions. For example, higher Pd/C concentrations may reduce reaction time but increase byproduct formation .

Q. How can researchers mitigate batch-to-batch variability in this compound crystallinity?

- Methodological Answer : Standardize crystallization conditions (anti-solvent addition rate, seeding). Characterize polymorphs via PXRD and DSC. If amorphous content persists, employ spray-drying with stabilizers (e.g., trehalose) .

Ethical and Reporting Standards

Q. What ethical considerations arise when using this compound in animal studies?

- Methodological Answer : Adhere to ARRIVE guidelines for dosing (mg/kg), administration routes, and humane endpoints. Justify compound use over alternatives in IACUC protocols, citing its unique pharmacological profile (e.g., enhanced BBB penetration vs. unmodified tyrosine) .

Q. How should conflicting interpretations of this compound’s metabolic fate be reported?

- Methodological Answer : Disclose all raw data (e.g., LC-MS chromatograms, isotope tracing results) in supplementary materials. Use CONSORT-style flowcharts to document outlier exclusion criteria and statistical adjustments .

Resource and Collaboration Guidance

Q. Which repositories are recommended for sharing spectral data of this compound?

- Methodological Answer : Deposit NMR, HPLC, and MS data in Chemotion or RADAR4Chem with FAIR compliance (Findable, Accessible, Interoperable, Reusable). Include experimental metadata (e.g., spectrometer frequency, column type) .

Q. How can interdisciplinary teams coordinate to study this compound’s role in peptide-based therapeutics?

- Methodological Answer : Define roles using a Gantt chart: synthetic chemists (weeks 1–4), pharmacologists (weeks 5–8), and computational modelers (weeks 9–12). Hold biweekly data audits to align interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.